1-Etil-7-metil-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes
Aplicaciones Científicas De Investigación
Síntesis ecológica
Este compuesto se ha utilizado en la síntesis ecológica de nuevos farmacóforos híbridos . Estos farmacóforos se derivan del sinergismo del ácido nalidíxico y las 1,3-difenilprop-2-en-1-onas .
Potencial antioxidante
Los compuestos híbridos sintetizados, que incluyen “1-Etil-7-metil-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxilato de metilo”, han mostrado un potencial antioxidante significativo . Algunos de estos compuestos tienen marcada equivalencia de ácido ascórbico, poder antioxidante reductor de hierro (FRAP) y capacidades de quelación de metales .
Síntesis de moléculas híbridas
Este compuesto se utiliza en la síntesis de moléculas híbridas para compuestos orgánicos multifuncionales . Este enfoque ayuda a abordar el tratamiento de enfermedades en las que un solo fármaco no puede actuar de forma aislada .
Agentes antimicrobianos
El compuesto se ha utilizado en la síntesis de farmacóforos híbridos multidiana basados en fluoroquinolonas como agentes antimicrobianos .
Actividades citotóxicas y de fibroblastos
Una serie de nuevos farmacóforos híbridos de calcona-cumarina, que incluyen este compuesto, mostraron actividades citotóxicas y de fibroblastos considerables .
Actividades antiparasitarias
Los derivados halogenados de la quinolina, ampliamente utilizados como compuestos antiparasitarios, se exploraron a través de su derivatización para mejorar su actividad antiamebiana . Los compuestos sintetizados por sinergismo de imidazol y moieties de quinolina poseían marcadas actividades antiparasitarias superiores a sus moléculas precursoras .
Actividad Biológica
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
The compound belongs to the naphthyridine class, which is known for its broad spectrum of biological activities. The molecular formula is with a molecular weight of approximately 250.26 g/mol. Its structural characteristics contribute to its reactivity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.26 g/mol |
IUPAC Name | Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism prevents bacterial growth and replication, making it a potential candidate for developing new antibiotics .
In a study conducted on various naphthyridine derivatives, including methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, it was found to have significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression . For instance, methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate showed promising results in reducing cell viability in human cancer cell lines.
The primary mechanism of action involves the inhibition of bacterial DNA gyrase. By interfering with this enzyme's function, the compound disrupts the replication process in bacteria. Additionally, the anticancer effects may be attributed to the induction of oxidative stress and subsequent apoptosis in tumor cells .
Synthesis Methods
The synthesis of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common method includes:
- Formation of Naphthyridine Core : Utilizing starting materials such as ethyl acetoacetate and appropriate amines.
- Carboxylation : Introducing a carboxyl group at the 3-position through reaction with carbon dioxide or related reagents.
- Methylation : Finally, methylation is performed to obtain the desired product.
This synthetic route can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anticancer Activity Assessment
In vitro studies on human breast cancer cell lines demonstrated that treatment with methyl 1-ethyl-7-methyl-4-oxo-naphthyridine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
Propiedades
IUPAC Name |
methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-7-10(13(17)18-3)11(16)9-6-5-8(2)14-12(9)15/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZNPSPJMKMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331311 | |
Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63475-29-6 | |
Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.